12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one
Overview
Description
12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one is a complex organic compound with a unique structure that includes a bromophenyl group and a hexahydrobenzo[b]phenanthrolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a series of reactions including bromination, cyclization, and reduction. For example, the initial step might involve the bromination of a phenyl ring, followed by cyclization to form the hexahydrobenzo[b]phenanthrolinone core. The final steps often include reduction and purification to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized phenyl derivatives.
Scientific Research Applications
12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group and the hexahydrobenzo[b]phenanthrolinone core can bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but has a simpler structure.
4-Bromophenyl isocyanate: Another compound with a bromophenyl group, used in different chemical reactions.
Uniqueness
What sets 12-(4-bromophenyl)-9,9-dimethyl-7a,8,9,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11(7H)-one apart is its complex structure, which provides unique chemical and biological properties. This complexity allows for a wider range of applications and interactions compared to simpler bromophenyl compounds.
Properties
IUPAC Name |
12-(4-bromophenyl)-9,9-dimethyl-7,7a,8,10,11a,12-hexahydrobenzo[b][4,7]phenanthrolin-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O/c1-24(2)12-19-23(20(28)13-24)21(14-5-7-15(25)8-6-14)22-16-4-3-11-26-17(16)9-10-18(22)27-19/h3-11,19,21,23,27H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOUMYXBWDDTAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=C(C=C5)Br)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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